what is the chemical structure of Pyrophen
what is the chemical structure of Pyrophen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of Pyrophen, a natural product with demonstrated anticancer potential.
Chemical Identity and Structure
Pyrophen is a secondary metabolite classified as a 2-pyrone derivative of the amino acid L-phenylalanine.[1][2] First isolated from the fungus Aspergillus niger, it has since been identified in other fungal species, including Alternaria alternata and as an endophyte from Piper crocatum.[2][3][4]
The chemical structure of Pyrophen is characterized by a 4-methoxy-2-pyrone ring linked to an N-acetylated L-phenylalanine moiety.[1][2]
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide[1] |
| Molecular Formula | C16H17NO4[1] |
| Molecular Weight | 287.31 g/mol [1] |
| CAS Number | 131190-56-2[1] |
| SMILES | CC(=O)N--INVALID-LINK--C2=CC(=CC(=O)O2)OC[5] |
| InChI | InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1[1] |
Physicochemical Properties
| Property | Value |
| Monoisotopic Mass | 287.11575802 Da[1] |
| XlogP (Predicted) | 1.6[1] |
| Appearance | White crystalline powder[4] |
Biosynthesis and Total Synthesis
Proposed Biosynthetic Pathway
Pyrophen is believed to be of polyketide origin, derived from the amino acid L-phenylalanine.[3][6] The proposed biosynthetic pathway involves the sequential condensation of two malonyl-CoA units with an activated N-acetyl-L-phenylalanine to form a 1,3,5-tricarbonyl intermediate. Subsequent intramolecular cyclization and dehydration would then form the characteristic α-pyrone ring.[6]
Caption: Proposed biosynthetic pathway of Pyrophen.
Total Synthesis
The first total synthesis of Pyrophen has been accomplished in six steps starting from commercially available N-Boc protected amino acids.[6][7] Key steps in this synthetic route include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring, achieving an overall yield of 15-25%.[6]
Biological Activity and Mechanism of Action
Pyrophen has demonstrated notable cytotoxic activity against human breast cancer cell lines.
In Vitro Cytotoxicity
| Cell Line | IC50 Value |
| T47D (human ductal breast epithelial tumor) | 9.2 µg/mL[4][8] |
| MCF-7 (human breast adenocarcinoma) | 70.57 µg/mL[9][10] |
| Vero (normal kidney epithelial from African green monkey) | 109.0 µg/mL[4][8] |
Mechanism of Action
Studies suggest that Pyrophen exerts its anticancer effects through the modulation of the cell cycle. In T47D cells, treatment with Pyrophen at a concentration of 400 ng/mL induced cell cycle arrest in the S-phase.[4][8] In combination with doxorubicin, Pyrophen was shown to induce G2/M phase arrest in MCF-7 cells.[9][11] The compound exhibits a degree of selectivity for cancer cells, being significantly less cytotoxic to the normal Vero cell line.[4][8]
Caption: Cellular effects of Pyrophen on breast cancer cell lines.
Experimental Protocols
Isolation and Purification of Pyrophen
The following is a general workflow for the isolation of Pyrophen from fungal cultures.
Caption: General workflow for the isolation of Pyrophen.
A detailed protocol for the bioassay-guided fractionation is as follows:
-
Extraction: The fungal culture is extracted with ethyl acetate.
-
Fractionation: The crude ethyl acetate extract is partitioned by preparative thin-layer chromatography to yield multiple fractions.[4]
-
Bioassay: Each fraction is tested for its cytotoxic activity against T47D and Vero cells to identify the most potent and selective fraction.[4]
-
Purification: The bioactive fraction is further purified using liquid chromatography to isolate the pure compound.[4]
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, and HMBC analyses.[4][8]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: T47D, MCF-7, or Vero cells are seeded into 96-well plates at a density of 5x10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 1 µg/mL fungizone.[4] The plates are incubated for 48 hours at 37°C in a 5% CO₂ humidified incubator until they reach 70-80% confluency.[4]
-
Compound Treatment: The cells are treated with various concentrations of Pyrophen and incubated for an additional 24 hours.[4]
-
MTT Addition: The treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the reaction is stopped by adding 100 µL of 10% SDS to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured at 595 nm using a microplate reader.[4]
-
IC50 Determination: The data are used to generate a dose-response curve, from which the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.[4]
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: T47D or MCF-7 cells are seeded in six-well plates at a density of 5x10⁵ cells per well in 3 mL of medium and incubated for 24 hours.[4] The cells are then treated with the desired concentration of Pyrophen and incubated for a further 16 hours.[4]
-
Cell Harvesting: The cells are harvested by trypsinization and washed with PBS.
-
Staining: The harvested cells are re-suspended in PBS containing 50 µg/mL propidium (B1200493) iodide for DNA staining.[4]
-
Flow Cytometry: The cell cycle distribution is analyzed using a flow cytometer.[4] The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.
References
- 1. Pyrophen | C16H17NO4 | CID 131349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure and absolute configuration of pyrophen, a novel pryrone derivative of L-phenylalanine from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. PubChemLite - Pyrophen (C16H17NO4) [pubchemlite.lcsb.uni.lu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Total Synthesis of Pyrophen and Campyrones A-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrophen Produced by Endophytic Fungi Aspergillus sp Isolated from Piper crocatum Ruiz and Pav Exhibits Cytotoxic Activity and Induces S Phase Arrest in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrophen Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrophen Isolated from the Endophytic Fungus Aspergillus fumigatus Strain KARSV04 Synergizes the Effect of Doxorubicin in Killing MCF7 but not T47D Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
